molecular formula C14H11N7O B10995613 N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10995613
M. Wt: 293.28 g/mol
InChI Key: NIHNNXYXFYEVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core fused with a benzimidazole moiety via a carboxamide linkage. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical.

Properties

Molecular Formula

C14H11N7O

Molecular Weight

293.28 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H11N7O/c1-8-15-11-3-2-10(7-12(11)16-8)17-14(22)9-4-5-21-13(6-9)18-19-20-21/h2-7H,1H3,(H,15,16)(H,17,22)

InChI Key

NIHNNXYXFYEVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-methylbenzimidazole with tetrazolo[1,5-a]pyridine-7-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole moiety (a five-membered ring with four nitrogen atoms) acts as a bioisosteric replacement for carboxylic acids, enabling nucleophilic substitution at the pyridine and benzimidazole sites. Key reactions include:

  • Halogen displacement : Reacts with alkyl/aryl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (K₂CO₃/DMF, 80°C) to form N-alkylated derivatives.

  • Amination : Primary and secondary amines (e.g., benzylamine, morpholine) substitute at the pyridine C-3 position, yielding amino-functionalized analogs .

Table 1: Nucleophilic substitution parameters

SubstrateReagentConditionsProduct YieldReference
Tetrazole-pyridine bromideBenzylamineDMF, 80°C, 12 h78%
Chloropyridine intermediateMorpholineK₂CO₃, DMF, 70°C85%

Cyclocondensation Reactions

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

  • With 1,3-N,N-binucleophiles : Reacts with 3-amino-1,2,4-triazole or 5-amino-1H-tetrazole to yield angular pyrido[3,2-e]triazolo[4,3-a]pyrimidines (Fig. 1A) .

  • With hydrazines : Forms pyrazolo[3,4-b]pyridines via nucleophilic addition-elimination (e.g., with 3-hydrazino-5,6-diphenyl-1,2,4-triazine) .

Key spectral data for cyclocondensation products :

  • IR : Loss of C≡N stretch (~2227 cm⁻¹) and appearance of C=O (~1649 cm⁻¹) .

  • ¹H NMR : Distinctive pyridine H-2/H-4 singlets at δ 8.43–8.61 ppm .

Cross-Coupling Reactions

The benzimidazole methyl group and tetrazole nitrogen enable metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aromatic substituents at the pyridine C-5 position .

  • Buchwald-Hartwig amination : Forms N-arylated derivatives using Pd₂(dba)₃/Xantphos catalysts .

Table 2: Cross-coupling efficiency

Reaction TypeCatalyst SystemSubstrateYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic72%
Buchwald-HartwigPd₂(dba)₃/Xantphos2-Bromopyridine68%

Acid/Base-Mediated Rearrangements

The carboxamide group undergoes hydrolysis and recyclization under controlled conditions:

  • Acidic hydrolysis (HCl/EtOH, reflux): Cleaves the amide bond to yield tetrazolo[1,5-a]pyridine-7-carboxylic acid.

  • Basic conditions (NaOH/H₂O, 100°C): Induces tetrazole ring opening, forming acylimidazole intermediates .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile triggers [2+2] cycloaddition at the tetrazole ring, generating bicyclic adducts with alkenes .

Reductive Functionalization

Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the tetrazole ring to an amidine, altering electronic properties for enhanced bioactivity .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to benzimidazole and tetrazole derivatives. For instance, research indicates that certain benzimidazole derivatives exhibit significant anticonvulsant activity comparable to standard medications such as phenytoin. The compound N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide could potentially be evaluated for similar effects due to its structural characteristics that suggest bioisosterism with known anticonvulsants .

Anti-inflammatory Properties

Benzimidazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that various compounds within this class can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. The compound may share these properties, making it a candidate for further investigation in inflammatory disease models .

Cancer Therapy

The structural features of this compound suggest potential applications in oncology. Compounds containing tetrazole rings have been reported to exhibit anticancer activity through mechanisms such as the inhibition of specific kinases involved in tumor growth and progression. This area warrants exploration to determine if this compound can act as an effective anticancer agent .

Bioisosterism and Drug Design

The tetrazole moiety is known for its ability to mimic carboxylic acids and amides in drug design. This characteristic allows for the development of compounds that can interact with biological targets similarly to established drugs while potentially improving pharmacokinetic profiles. The incorporation of the tetrazole group in this compound may enhance its bioavailability and efficacy .

Synthesis and Evaluation

A series of benzimidazole and tetrazole derivatives have been synthesized and evaluated for their biological activities. For example, compounds derived from benzimidazole were tested for their analgesic and anti-inflammatory effects, showing promising results that could be extrapolated to this compound. Further investigations into the structure-activity relationship (SAR) are necessary to delineate the specific contributions of each functional group to the overall activity .

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application, but common targets include kinases, proteases, and nucleic acid-binding proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following analysis categorizes structurally related compounds based on core scaffolds, substituents, and functional groups, drawing parallels and contrasts with the target molecule.

Triazolo[1,5-a]pyrimidine Carboxamides ()

Compounds such as 5j–5n from share a triazolo[1,5-a]pyrimidine core substituted with carboxamide groups. Key differences include:

  • Core Structure : Triazolo[1,5-a]pyrimidine (three nitrogen atoms in the fused ring) vs. the target’s tetrazolo[1,5-a]pyridine (four nitrogen atoms). The additional nitrogen in the tetrazole ring may enhance electron-deficient character, influencing reactivity and binding affinity.
  • Substituents : Derivatives in feature aryl groups (e.g., 4-nitrophenyl, 4-bromophenyl) at the carboxamide position, whereas the target compound uses a benzimidazole substituent. The benzimidazole’s planar structure and hydrogen-bonding capability could improve target engagement compared to simpler aryl groups.
  • Physical Properties: Melting points for triazolo derivatives range from 240–320°C, with yields of 43–56% .

Tetrazolo[1,5-a]pyridine Derivatives ()

Comparisons include:

  • Functional Groups : The target compound’s carboxamide linkage (-CONH-) vs. the amine (-NH2) in . Carboxamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability, which could enhance pharmacological profiles .

Tetrazolo[1,5-a]quinoline Thiazolidinones ()

Compounds like 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one feature a quinoline core fused with tetrazole and thiazolidinone groups. Contrasts with the target compound include:

  • Core Heterocycle: Quinoline (benzopyridine) vs. pyridine in the target. Quinoline’s extended aromatic system may alter electronic properties and bioavailability.
  • Substituent Diversity: Thiazolidinone moieties in are associated with analgesic activity, whereas the target’s benzimidazole-carboxamide structure may favor different therapeutic targets, such as kinase inhibition .

Pyrazolo[1,5-a]pyrimidine Carboxamides ()

The compound N-(5-ethyl-4-oxo-1,2,3,6-tetrahydro-1,5-benzodiazocin-8-yl)-7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxamide shares a carboxamide linkage but differs in core structure:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (two nitrogen atoms in the fused ring) vs. tetrazolo[1,5-a]pyridine. The reduced nitrogen content may decrease electron deficiency, affecting binding to targets reliant on charge-transfer interactions.

Biological Activity

N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety and a tetrazole ring, which are known for their diverse biological activities. The presence of these heterocycles contributes to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including topoisomerases and kinases. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing binding affinity to target proteins .
  • Antimicrobial Activity : Research indicates that derivatives containing the benzimidazole and tetrazole structures exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against bacterial strains by disrupting cellular functions .
  • Anticancer Properties : The compound's potential as an anticancer agent is supported by studies showing that related benzimidazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Biological Activity Data

A summary of the biological activities observed in studies involving this compound is presented in Table 1.

Activity Type Observed Effect Reference
Enzyme InhibitionTopoisomerase I inhibition
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Topoisomerase I Inhibition : A study evaluated various benzimidazole derivatives for their ability to inhibit topoisomerase I, a key enzyme in DNA replication. The findings indicated that certain substitutions significantly enhanced inhibitory activity, suggesting a similar potential for the target compound .
  • Antimicrobial Screening : In a series of tests on tetrazole derivatives, compounds were screened for antibacterial activity against multiple strains. Results showed promising inhibition zones, indicating effective antimicrobial properties .
  • Cytotoxicity Assays : Research involving cell lines demonstrated that derivatives of benzimidazole exhibited cytotoxic effects through apoptosis induction, highlighting the therapeutic potential for cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-1H-benzimidazol-6-yl)tetrazolo[1,5-a]pyridine-7-carboxamide, and what key reaction parameters influence yield?

  • Methodology :

  • Cyclocondensation : React methyl 3-amino-1H-pyrazole-4-carboxylate with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under reflux in anhydrous solvents (e.g., DMF, ethanol) to form the pyrazolo[1,5-a]pyrimidine core .
  • Amidation : Use bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acids for coupling with amines, ensuring high regioselectivity .
  • Key Parameters : Solvent polarity (e.g., DMF for high-temperature stability), reaction time (5–6 hours for cyclization), and stoichiometric control of reagents to minimize byproducts .
    • Example : Compound 18c (pyrazolo[1,5-a]pyrimidine-3-carboxamide) was synthesized in 77% yield via BPC-mediated amidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Techniques :

  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1670–1695 cm⁻¹) and NH vibrations (~3265–3280 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.3–9.5 ppm) and methyl groups (δ 2.2–2.7 ppm) validate substitution patterns .
  • ¹³C NMR : Carbonyl signals (δ 165–171 ppm) and heterocyclic carbons (δ 100–160 ppm) confirm the fused tetrazolo-pyridine backbone .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 359 for C₁₉H₁₇N₇O) and fragmentation patterns align with calculated isotopic distributions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data regarding tautomeric forms or regiochemistry?

  • Methodology :

  • DFT Calculations : Compare relative stabilities of tetrazolo[1,5-a]pyrimidine vs. azide tautomers. For example, DFT revealed the tetrazole form is 2.84 kcal/mol more stable than the azide form, explaining crystallization outcomes .
  • Regiochemistry Analysis : Use Mulliken charges and frontier molecular orbitals to predict preferential substitution sites (e.g., C-5 vs. C-7 in pyrimidine rings) .
    • Case Study : Compound 6i crystallized as the 5-trichloromethyltetrazolo[1,5-a]pyrimidine despite solution-phase azide dominance, validated by DFT .

Q. What strategies optimize the compound's bioactivity against specific targets (e.g., cathepsins), considering substituent effects?

  • SAR Approaches :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para-position of the benzamide moiety to enhance binding to cathepsin K’s hydrophobic S2 pocket .
  • Bioisosteric Replacement : Replace pyridine with thiophene (e.g., compound 18e) to improve metabolic stability while retaining inhibitory activity (IC₅₀ ~25 µM for cathepsin K) .
    • Example : N-(2-picolyl)carboxamide 5c achieved IC₅₀ ~45 µM for cathepsin B via π-π stacking with His110 .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Crystallographic Workflow :

  • Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Validation : Cross-check Rint values (<5%) and Flack parameters to confirm absolute configuration. SHELXPRO interfaces with CIF files for error correction .
    • Case Study : SHELXL resolved disorder in pyrazolo[1,5-a]pyrimidine derivatives by partitioning occupancy between alternative conformers .

Data Contradiction and Experimental Design

Q. How to design experiments to analyze unexpected tautomeric equilibria during synthesis?

  • Methodology :

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) in DMSO-d₆ from 25–110°C to detect dynamic tautomerism .
  • X-ray vs. Solution Studies : Compare solid-state (X-ray) and solution (NMR) data. For example, compound 6i exists as tetrazolo in crystals but azide in solution .

Q. What analytical approaches identify and quantify impurities in synthetic batches?

  • Techniques :

  • HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate byproducts (e.g., unreacted starting materials) with MS detection for m/z confirmation .
  • ¹H-¹³C HSQC NMR : Resolve overlapping signals from regioisomeric impurities (e.g., C-5 vs. C-7 substituted pyrimidines) .

Tables for Key Data

Synthetic Example Yield (%)Melting Point (°C)Key Spectral Markers (¹H NMR)Reference
18c (Cathepsin K inhibitor)77>300δ 2.53 (s, 6H, 2CH₃), 10.74 (s, NH)
18e (Thiophene derivative)60>300δ 7.42–8.91 (m, Ar-H), 9.46 (s, H-2)
6i (Trichloromethyl tautomer)67233–235δ 7.88–8.92 (m, H-5/H-6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.